N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-5-8-13(10-14)15(20-2)11-17-16(18)12-6-3-4-7-12/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLKKQFIDYGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2-methoxy-2-(3-methoxyphenyl)ethyl intermediate: This can be achieved through the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst.
Cyclopentanecarboxamide formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include cyclopentylfentanyl and brifentanil , both classified as Schedule I substances in Alabama . Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*LogP values estimated via computational modeling (e.g., XLogP3).
Key Research Findings and Implications
Structural Determinants of Activity: The absence of a piperidine ring in this compound distinguishes it from cyclopentylfentanyl and brifentanil, which rely on piperidine moieties for μ-opioid receptor interaction. This structural divergence may alter binding kinetics or metabolic pathways .
Potential Risks: Despite lacking formal scheduling, the compound’s structural resemblance to Schedule I opioids suggests a high risk of misuse and overdose. Analogous carboxamides (e.g., cyclopentylfentanyl) are associated with respiratory depression and fatalities.
Research Gaps: No peer-reviewed studies directly evaluate this compound’s pharmacology or toxicology. Current insights are extrapolated from structurally related analogs. Metabolic studies are critical: the 3-methoxyphenyl group may produce active metabolites with unanticipated effects.
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications.
Chemical Structure and Synthesis
The compound features a cyclopentanecarboxamide core with a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent. The general synthetic route involves:
- Formation of the Intermediate:
- Reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to create the 2-methoxy-2-(3-methoxyphenyl)ethyl intermediate.
- Cyclopentanecarboxamide Formation:
- The intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanisms may involve:
- Enzyme Inhibition: The compound can inhibit various enzymes, potentially leading to altered metabolic pathways.
- Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Antiproliferative Activity
A study on structurally similar methoxy-substituted benzimidazole carboxamides revealed significant antiproliferative effects against cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, suggesting that modifications in substituents can enhance biological efficacy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative 10 | 1.2 | MCF-7 |
| Derivative 11 | 5.3 | HCT 116 |
| Derivative 12 | 4.8 | HEK 293 |
Antioxidative Properties
Another aspect of biological activity is antioxidative capacity. Compounds similar to this compound have shown improved antioxidative activity compared to standard agents like butylated hydroxytoluene (BHT). This property may contribute to their potential therapeutic effects by mitigating oxidative stress in cells .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
